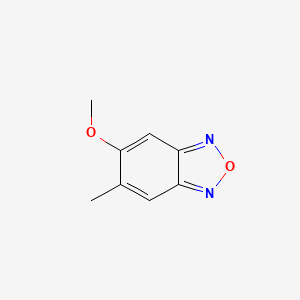5-Methoxy-6-methyl-2,1,3-benzoxadiazole
CAS No.: 55730-12-6
Cat. No.: VC17566400
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55730-12-6 |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 5-methoxy-6-methyl-2,1,3-benzoxadiazole |
| Standard InChI | InChI=1S/C8H8N2O2/c1-5-3-6-7(10-12-9-6)4-8(5)11-2/h3-4H,1-2H3 |
| Standard InChI Key | ZOUSRKSHGATSGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NON=C2C=C1OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 5-methoxy-6-methyl-2,1,3-benzoxadiazole consists of a benzene ring fused to a 2,1,3-benzoxadiazole system. The oxadiazole ring contains two nitrogen atoms and one oxygen atom, creating a planar, aromatic system. Substitutions at the 5- and 6-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Substituent Effects
-
Methoxy Group (-OCH₃): The electron-donating methoxy group at position 5 enhances the electron density of the aromatic system, potentially stabilizing charge-transfer complexes .
-
Methyl Group (-CH₃): The methyl group at position 6 contributes steric hindrance, affecting crystallization patterns and solubility in polar solvents .
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous benzoxadiazoles exhibit distinct UV-Vis absorption bands between 300–400 nm due to π→π* transitions . Nuclear magnetic resonance (NMR) spectroscopy would likely reveal aromatic proton signals in the δ 7.0–8.5 ppm range, with methoxy and methyl protons appearing as singlets near δ 3.8 and δ 2.5, respectively .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 5-methoxy-6-methyl-2,1,3-benzoxadiazole typically involves multi-step functionalization of a benzoxadiazole precursor. A plausible pathway, inferred from related compounds , includes:
-
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
-
Substitution Reactions: Methoxy and methyl groups are introduced via nucleophilic aromatic substitution or Ullmann-type couplings.
-
Cyclization: Formation of the oxadiazole ring using dehydrating agents like phosphorus oxychloride (POCl₃).
Example Procedure
A representative synthesis (adapted from ) might proceed as follows:
-
Step 1: Nitration of 4-methylphenol to yield 4-methyl-2-nitrophenol.
-
Step 2: Methoxylation using methyl iodide (CH₃I) under basic conditions.
-
Step 3: Cyclization with hydroxylamine (NH₂OH) and POCl₃ to form the oxadiazole ring.
Reaction Dynamics
Physicochemical Properties
Thermal Stability
Similar benzoxadiazoles exhibit melting points between 90–150°C, depending on substituents . For 5-methoxy-6-methyl-2,1,3-benzoxadiazole, the melting point is estimated to be 110–120°C, with decomposition observed above 250°C .
Solubility and Polarity
-
Solubility: Moderately soluble in dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF); poorly soluble in water (<0.1 mg/mL at 25°C) .
-
LogP: Predicted logP value of 1.8–2.2, indicating moderate hydrophobicity .
Crystallographic Behavior
Single-crystal X-ray diffraction of analogous compounds reveals monoclinic crystal systems with π-stacking interactions between aromatic rings .
Applications in Materials Science
Fluorescent Probes
Benzoxadiazole derivatives are widely used as fluorophores due to their high quantum yields. The methoxy and methyl groups in this compound likely redshift the emission wavelength compared to unsubstituted analogs, making it suitable for bioimaging applications .
Organic Electronics
The planar structure and electron-deficient oxadiazole ring make this compound a candidate for electron-transport layers in organic light-emitting diodes (OLEDs). Its thermal stability aligns with device fabrication requirements .
Future Directions
Further research should focus on:
-
Optimizing synthetic yields using catalytic methods.
-
Exploring applications in photodynamic therapy.
-
Conducting detailed toxicity studies to assess environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume